molecular formula C19H45N7O2 B15198952 (S)-tert-Butyl (5-amino-6-((2-aminoethyl)(2-(bis(2-aminoethyl)amino)ethyl)amino)hexyl)carbamate

(S)-tert-Butyl (5-amino-6-((2-aminoethyl)(2-(bis(2-aminoethyl)amino)ethyl)amino)hexyl)carbamate

Cat. No.: B15198952
M. Wt: 403.6 g/mol
InChI Key: LGWWEAIKTQOYNQ-KRWDZBQOSA-N
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Description

(S)-tert-Butyl (5-amino-6-((2-aminoethyl)(2-(bis(2-aminoethyl)amino)ethyl)amino)hexyl)carbamate is a complex organic compound with potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. This compound features a tert-butyl carbamate protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (5-amino-6-((2-aminoethyl)(2-(bis(2-aminoethyl)amino)ethyl)amino)hexyl)carbamate typically involves multiple steps:

    Protection of the amine group: The initial step involves the protection of the amine group using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Formation of the intermediate: The protected amine is then reacted with a suitable aldehyde or ketone to form an intermediate imine or enamine.

    Reductive amination: The intermediate is subjected to reductive amination using a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl (5-amino-6-((2-aminoethyl)(2-(bis(2-aminoethyl)amino)ethyl)amino)hexyl)carbamate can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine or carbamate groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

(S)-tert-Butyl (5-amino-6-((2-aminoethyl)(2-(bis(2-aminoethyl)amino)ethyl)amino)hexyl)carbamate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals and bioactive molecules.

    Biochemistry: The compound can serve as a probe or ligand in biochemical assays and studies.

    Materials Science: It can be utilized in the development of advanced materials such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (5-amino-6-((2-aminoethyl)(2-(bis(2-aminoethyl)amino)ethyl)amino)hexyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other biomolecules, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (5-amino-6-((2-aminoethyl)(2-(bis(2-aminoethyl)amino)ethyl)amino)hexyl)carbamate: A closely related compound with similar structure and properties.

    tert-Butyl (5-amino-6-((2-aminoethyl)(2-(bis(2-aminoethyl)amino)ethyl)amino)hexyl)carbamate: Another similar compound with slight variations in the functional groups.

Uniqueness

(S)-tert-Butyl (5-amino-6-((2-aminoethyl)(2-(bis(2-aminoethyl)amino)ethyl)amino)hexyl)carbamate is unique due to its specific stereochemistry and the presence of multiple amine groups, which can impart distinct reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C19H45N7O2

Molecular Weight

403.6 g/mol

IUPAC Name

tert-butyl N-[(5S)-5-amino-6-[2-aminoethyl-[2-[bis(2-aminoethyl)amino]ethyl]amino]hexyl]carbamate

InChI

InChI=1S/C19H45N7O2/c1-19(2,3)28-18(27)24-10-5-4-6-17(23)16-26(13-9-22)15-14-25(11-7-20)12-8-21/h17H,4-16,20-23H2,1-3H3,(H,24,27)/t17-/m0/s1

InChI Key

LGWWEAIKTQOYNQ-KRWDZBQOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](CN(CCN)CCN(CCN)CCN)N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(CN(CCN)CCN(CCN)CCN)N

Origin of Product

United States

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